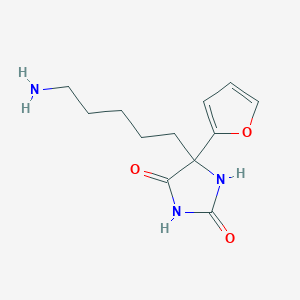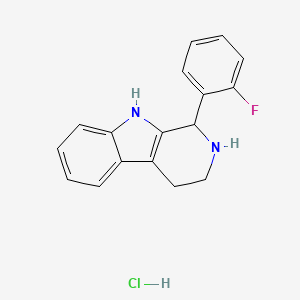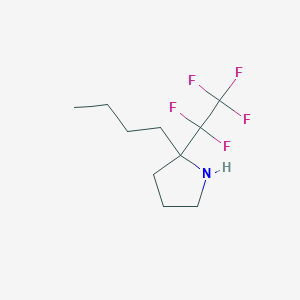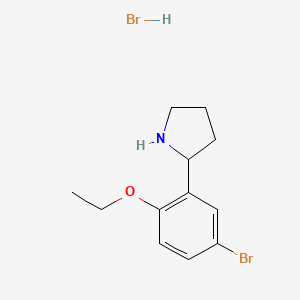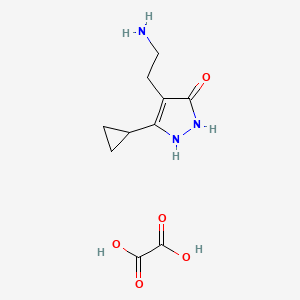
4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazoles are heterocyclic compounds that have been extensively studied due to their potential pharmacological properties. The papers provided discuss various synthetic approaches and structural analyses of pyrazole derivatives, which can be related to the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. Paper describes a copper-catalyzed cyclization of an oxime ester, which serves as an enamine precursor, to access 2-aminonicotinonitriles and pyrazolines. This method demonstrates the versatility of cyclization reactions in creating pyrazole derivatives. Similarly, paper reports the preparation of 3-amino-4,5-dihydro-1H-pyrazoles and related compounds, where the structures were mainly determined by 13C NMR spectroscopy. Although the specific synthesis of "4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate" is not detailed, these papers provide insight into the synthetic strategies that could be applied to its production.
Molecular Structure Analysis
The structural analysis of pyrazole derivatives is crucial for understanding their chemical behavior and potential biological activity. Paper discusses the crystal structure of a pyrazole derivative determined by single-crystal X-ray diffraction, highlighting the importance of molecular geometry and intermolecular interactions. While the compound studied in paper is not the exact compound of interest, the techniques and findings are relevant for analyzing the molecular structure of "4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate".
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are influenced by their functional groups and molecular structure. Paper explores the cyclocondensation of N-aryl-3-oxobutanethioamides with 5-amino-3-R-4-R1-pyrazoles, leading to pyrazolo[1,5-a]pyrimidine derivatives. The reaction outcome depends on the nucleophilicity of the starting materials and the presence of a proton donor solvent. This study provides a glimpse into the reactivity of pyrazole compounds, which could be extrapolated to the chemical reactions of "4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. While the papers provided do not specifically address the properties of "4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate", they do offer a foundation for predicting its behavior. For instance, the intermolecular hydrogen bonding interactions described in paper could suggest similar properties for the compound , such as solubility and melting point. Additionally, the inhibitory activities on various enzymes reported in paper could indicate potential biological applications of the compound.
科学的研究の応用
Chemical Synthesis and Derivatives
4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate and related compounds are primarily involved in chemical synthesis, creating a range of heterocyclic compounds. The compound undergoes cyclocondensation with dicarbonyl compounds, leading to derivatives like ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which further transform into their 1-unsubstituted analogs (Lebedˈ et al., 2012). Similarly, condensation reactions involving 4-aminoantipyrine lead to various compounds, including pyridones and pyrazolo[2,3-a]pyrimidines, highlighting the compound's versatility in synthesizing diverse heterocyclic structures (Farag et al., 2004).
Catalysis and Eco-Friendly Synthesis
The compound and its derivatives find applications in catalysis, promoting eco-friendly synthesis methods. For instance, nano α-Al2O3 supported ammonium dihydrogen phosphate catalyzes the formation of 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyrans and 6-amino-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating an efficient, green approach to synthesizing these compounds (Maleki & Ashrafi, 2014). Furthermore, a multicomponent one-pot synthesis utilizing urea as a novel organo-catalyst at room temperature showcases the compound's role in facilitating mild, environmentally benign reactions (Brahmachari & Banerjee, 2014).
Pharmaceutical and Biological Applications
In the pharmaceutical domain, derivatives of this compound are significant. They have been explored for their anti-cancer potential, with some pyrazolone derivatives showing promising results against human tumor breast cancer cell lines (Ghorab et al., 2014). The ability of these compounds to serve as antimicrobial agents has also been noted, further extending their applicability in medical and pharmaceutical research (Hafez et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
将来の方向性
This involves predicting or suggesting further studies that can be done based on the known properties and applications of the compound.
特性
IUPAC Name |
4-(2-aminoethyl)-5-cyclopropyl-1,2-dihydropyrazol-3-one;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.C2H2O4/c9-4-3-6-7(5-1-2-5)10-11-8(6)12;3-1(4)2(5)6/h5H,1-4,9H2,(H2,10,11,12);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOZYDUQGFTFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NN2)CCN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)
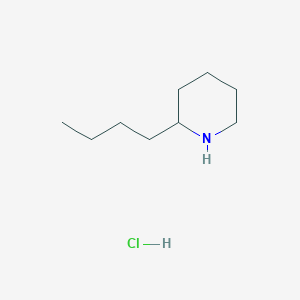


![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)
![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)

